molecular formula C22H15ClN2O2 B3667413 7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE

7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE

Cat. No.: B3667413
M. Wt: 374.8 g/mol
InChI Key: NQINFDUMIRWLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinolin-4-yl N,N-diphenylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroquinoline moiety and the diphenylcarbamate group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloroquinolin-4-yl N,N-diphenylcarbamate typically involves the reaction of 7-chloroquinoline-4-carbonyl chloride with N,N-diphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization and recrystallization to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinolin-4-yl N,N-diphenylcarbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoline derivatives.

    Hydrolysis: Formation of N,N-diphenylamine and 7-chloroquinolin-4-ol.

    Oxidation and Reduction: Formation of various oxidized or reduced quinoline derivatives.

Scientific Research Applications

7-Chloroquinolin-4-yl N,N-diphenylcarbamate has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential antimalarial, anticancer, and antimicrobial activities.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.

    Chemical Biology: Utilized in the development of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 7-chloroquinolin-4-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The chloroquinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the diphenylcarbamate group may enhance the compound’s binding affinity to target proteins, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Quinacrine: A quinoline derivative used as an antiprotozoal agent.

    Primaquine: An antimalarial drug with a different side chain but similar quinoline core.

Uniqueness

7-Chloroquinolin-4-yl N,N-diphenylcarbamate is unique due to the presence of the diphenylcarbamate group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall efficacy compared to other quinoline derivatives.

Properties

IUPAC Name

(7-chloroquinolin-4-yl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-16-11-12-19-20(15-16)24-14-13-21(19)27-22(26)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQINFDUMIRWLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE
Reactant of Route 2
Reactant of Route 2
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE
Reactant of Route 3
Reactant of Route 3
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE
Reactant of Route 4
Reactant of Route 4
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE
Reactant of Route 5
Reactant of Route 5
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE
Reactant of Route 6
Reactant of Route 6
7-CHLOROQUINOLIN-4-YL N,N-DIPHENYLCARBAMATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.